molecular formula C11H16N6O2S2 B2505587 1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-sulfonamide CAS No. 2097888-00-9

1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-sulfonamide

Cat. No.: B2505587
CAS No.: 2097888-00-9
M. Wt: 328.41
InChI Key: SJKRQSXGKJEEGQ-UHFFFAOYSA-N
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Description

1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Biochemical Analysis

Biochemical Properties

1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with hydrazonoyl halides, which are known for their wide range of biological properties, including antimicrobial and antifungal activities . The nature of these interactions often involves the formation of stable complexes, which can modulate the activity of the target biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiadiazole derivatives, including our compound of interest, have been shown to induce cell cycle progression through the G1 phase into the S phase in cancer cells . This indicates a potential role in regulating cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. For instance, thiadiazole derivatives have been reported to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells . This disruption is often due to the compound’s ability to form stable complexes with DNA or DNA-associated proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that thiadiazole derivatives maintain their biological activity over extended periods, although some degradation may occur under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial and anticancer activities . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological processes . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cells . The compound’s metabolic pathways are crucial for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biological activity . For instance, thiadiazole derivatives have been shown to localize in the nucleus, where they can interact with DNA and other nuclear proteins, affecting gene expression and cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the thiadiazole and pyrazole intermediates. One common route involves the reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with 1-(1,2,5-thiadiazol-3-yl)piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amine .

Scientific Research Applications

1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its anticancer properties, particularly its ability to inhibit the growth of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-sulfonamide is unique due to its specific combination of heterocyclic rings, which confer distinct biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications .

Properties

IUPAC Name

1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2S2/c1-16-8-10(6-12-16)21(18,19)15-9-2-4-17(5-3-9)11-7-13-20-14-11/h6-9,15H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKRQSXGKJEEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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